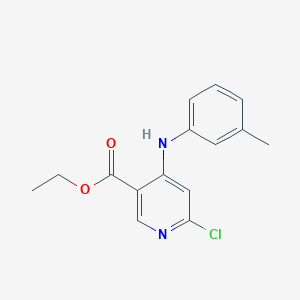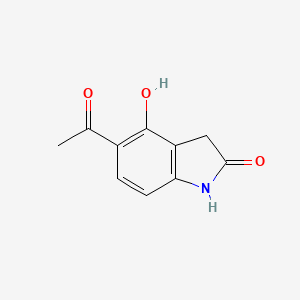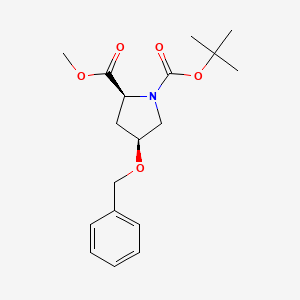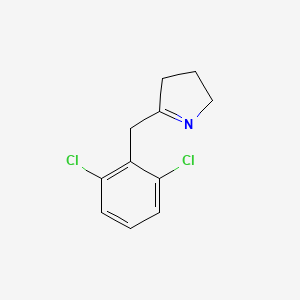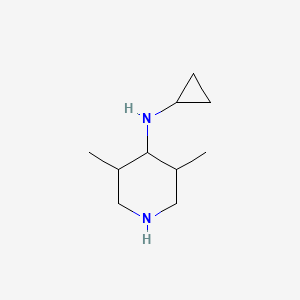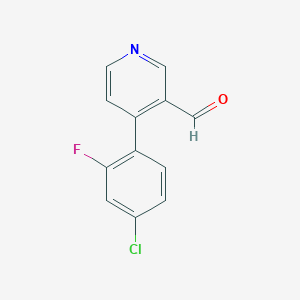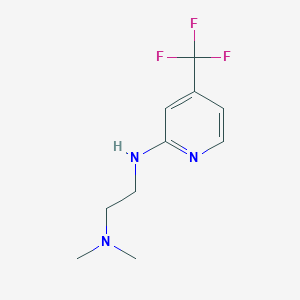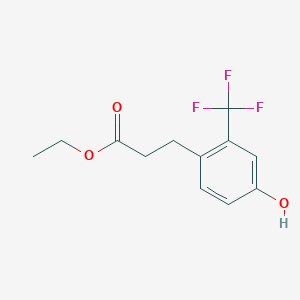
Ethyl 3-(4'-hydroxy-2'-(trifluoromethyl)phenyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate typically involves the esterification of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid+ethanolacid catalystEthyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(4’-oxo-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: Formation of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:
Ethyl 3-(4’-hydroxyphenyl)propionate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 3-(4’-methoxy-2’-(trifluoromethyl)phenyl)propionate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Ethyl 3-(4’-hydroxy-2’-(difluoromethyl)phenyl)propionate: Contains a difluoromethyl group, which has different electronic and steric effects compared to the trifluoromethyl group.
The presence of the trifluoromethyl group in Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13F3O3 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-11(17)6-4-8-3-5-9(16)7-10(8)12(13,14)15/h3,5,7,16H,2,4,6H2,1H3 |
InChI Key |
LGTAETGNPOLTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
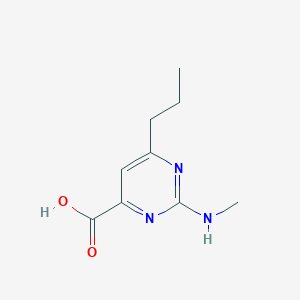
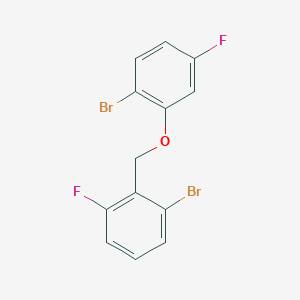
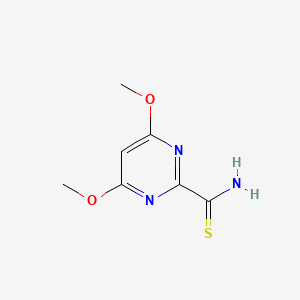
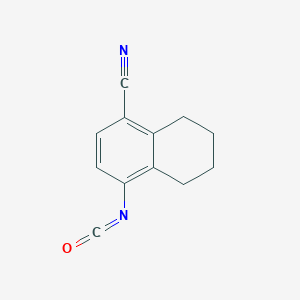
![2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde](/img/structure/B8375472.png)
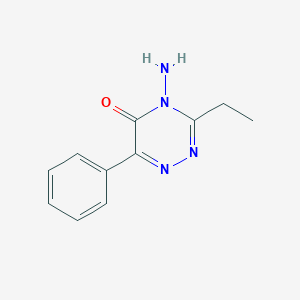
![6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine](/img/structure/B8375489.png)
